molecular formula C19H15N5O5S B2824364 2-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396721-95-2

2-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2824364
CAS No.: 396721-95-2
M. Wt: 425.42
InChI Key: MZZKTDLIPUMFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a thieno[3,4-c]pyrazol heterocyclic core fused with a benzamide moiety. Key structural elements include:

  • A 2-(4-nitrophenyl) substituent on the pyrazole ring.
  • A 2-methyl-3-nitrobenzamide group attached to the nitrogen atom of the pyrazole. Its molecular weight is elevated compared to simpler analogs due to these substituents.

Properties

IUPAC Name

2-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O5S/c1-11-14(3-2-4-17(11)24(28)29)19(25)20-18-15-9-30-10-16(15)21-22(18)12-5-7-13(8-6-12)23(26)27/h2-8H,9-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZKTDLIPUMFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thienopyrazole Core: The thienopyrazole core can be synthesized by the cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions.

    Coupling Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, to introduce different functional groups.

    Oxidation: Oxidative reactions can modify the thienopyrazole core or the benzamide moiety, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nitration Reagents: Concentrated nitric acid, sulfuric acid.

Major Products

    Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitro groups and the thienopyrazole core play crucial roles in its biological activity. The compound may act by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.

    Interaction with DNA/RNA: Intercalating into DNA or RNA, affecting their function and leading to cytotoxic effects.

    Modulation of Signaling Pathways: Affecting key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Accessibility: The analog (RN: 392252-95-8) is synthetically simpler due to fewer nitro groups, reducing reaction steps and purification challenges .
  • Stability Studies: Nitro-containing compounds like the target are prone to photodegradation, necessitating stabilization strategies in formulation. The analog’s stability is likely superior.
  • Data Gaps: Direct comparative biological data (e.g., IC₅₀ values) are unavailable in the provided evidence. Further studies are needed to quantify potency differences.

Q & A

Q. Table 1. Comparison of Synthetic Conditions for Key Steps

StepReagents/ConditionsYield (%)References
CyclizationThiourea, DMF, 80°C, 18 hours65–70
NitrationHNO3/H2SO4, 0°C, 2 hours50–60
Amide CouplingEDCI/HOBt, DCM, RT, 12 hours75–80

Q. Table 2. Biological Activity Trends in Structural Analogs

Compound ModificationObserved ActivityTarget PathwayReferences
4-NitrophenylIC50 = 0.8 µM (CDK2 inhibition)Cell cycle regulation
3-NitrobenzamideIC50 = 2.1 µM (EGFR inhibition)Tyrosine kinase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.